
4-(4-Chlorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
Description
4-(4-Chlorobenzoyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one (CAS: 488804-17-7) is a structurally complex pyrrol-2-one derivative characterized by multiple functional groups. Its molecular formula is C₂₂H₁₉ClN₂O₆, with a molecular weight of 442.85 g/mol . Key structural features include:
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6/c23-15-7-3-14(4-8-15)20(26)18-19(13-5-9-16(10-6-13)25(29)30)24(22(28)21(18)27)12-17-2-1-11-31-17/h1-11,19,26H,12H2/b20-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUCANNYMWJIGG-CZIZESTLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences in substituents, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Pyrrol-2-one Derivatives
Structural Modifications and Electronic Effects
- Chlorobenzoyl vs.
- Furan-2-ylmethyl vs. Morpholinylpropyl : The furan ring in the target compound provides aromaticity and moderate polarity, whereas the morpholine group in introduces a polar, saturated heterocycle capable of hydrogen bonding .
- Nitro Group Position : The target compound’s para-nitro group on the phenyl ring differs from the meta-nitro substitution in Compounds 36–37 . Para-substitution may enhance resonance stabilization and influence redox properties.
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